molecular formula C8H8BrIN2 B6180347 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole CAS No. 2639413-02-6

4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole

Cat. No.: B6180347
CAS No.: 2639413-02-6
M. Wt: 339
InChI Key:
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Description

4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole is a complex organic compound with the molecular formula C8H8BrIN2 and a molecular weight of 338.97 g/mol . This compound features a unique bicyclo[1.1.1]pentane structure, which is known for its rigidity and strain. The presence of both bromine and iodine atoms in the molecule makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the bicyclo[1.1.1]pentane core, followed by the introduction of the bromine and iodine atoms. The final step involves the formation of the pyrazole ring. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazoles, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .

Scientific Research Applications

4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and iodine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole lies in the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies .

Properties

CAS No.

2639413-02-6

Molecular Formula

C8H8BrIN2

Molecular Weight

339

Purity

95

Origin of Product

United States

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